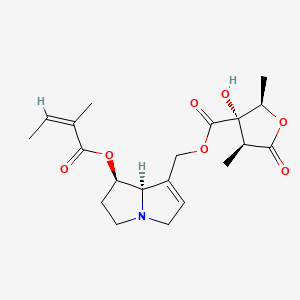

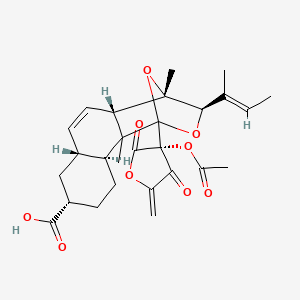

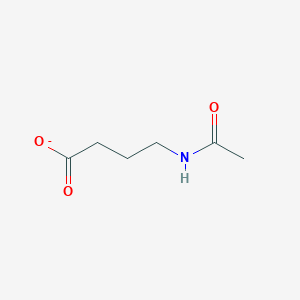

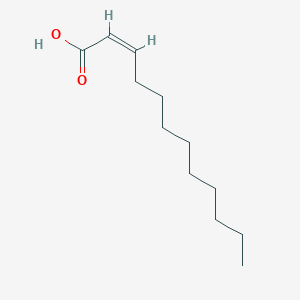

![molecular formula C15H19N3O2S B1237040 N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide is a member of quinolines.

Applications De Recherche Scientifique

Receptor Ligand and Antagonist Research

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide derivatives have been explored for their potential as receptor ligands and antagonists. For instance, certain quinolinesulfonamides show significant affinity and selectivity for serotonin receptors, particularly the 5-HT7 receptor. These compounds demonstrate potential for treating conditions like depression (Zajdel et al., 2011).

Antibacterial Applications

Compounds within this chemical group have been synthesized with notable antibacterial properties. Research dating back to 1984 highlights the synthesis of related compounds showing broad-spectrum antibacterial activity, even more potent than other similar agents (Corelli et al., 1984).

Crystal Structure Analysis

The crystal structure of quinolone antibiotics related to N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide has been studied, providing insights into their chemical behavior and potential pharmaceutical applications (Hernández-Quiroz et al., 1999).

Antimicrobial Agent Synthesis

New compounds combining quinoline and sulfonamide moieties have been synthesized for use as antimicrobial agents. These studies have shown promising results against Gram-positive bacteria, indicating potential applications in the treatment of bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Asthma Treatment Research

Derivatives of pyrrolo[3,2,1-ij]quinoline, which are structurally related to N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide, have been evaluated for their properties in treating asthma. These compounds show potential in inhibiting histamine, platelet activating factor, and leukotrienes, which are key in asthma management (Paris et al., 1995).

Transfer Hydrogenation Studies

Research involving derivatives of N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide in transfer hydrogenation reactions has been conducted. This has implications in organic chemistry and material science (Ruff et al., 2016).

Cycloauration Reactions

Studies on cycloauration reactions involving pyridyl sulfonamides, including 8-(p-tosylamino)quinoline, have been reported. These reactions yield metallacyclic complexes with potential applications in material science and catalysis (Kilpin et al., 2008).

Antiviral Research

N-alkanoyl derivatives of 8-quinolinesulfonamide have been synthesized and evaluated for their antiviral effects. Certain derivatives, like the decanoyl derivative, showed significant in vitro and in vivo effectiveness against viruses like Japanese B encephalitis virus (Kawahata et al., 1960).

Monoaminooxidase Inhibition

Potential inhibitors of monoaminooxidase have been synthesized in the form of N-2 propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides. These compounds are of interest in the treatment of neuropsychiatric disorders (Gracheva et al., 1978).

Bacterial DNA Gyrase Inhibitors

Studies have explored the relationship between the structure of quinoline derivatives and their effectiveness as inhibitors of bacterial DNA gyrase. Such research aids in developing new antibacterial agents (Domagala et al., 1988).

Propriétés

Nom du produit |

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide |

|---|---|

Formule moléculaire |

C15H19N3O2S |

Poids moléculaire |

305.4 g/mol |

Nom IUPAC |

N-(2-pyrrolidin-1-ylethyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C15H19N3O2S/c19-21(20,17-9-12-18-10-1-2-11-18)14-7-3-5-13-6-4-8-16-15(13)14/h3-8,17H,1-2,9-12H2 |

Clé InChI |

UFIOGZZRIUTCJD-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.